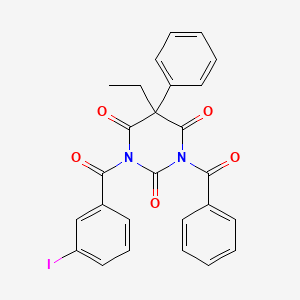
N-phenyl-N'-(1-phenylethyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-phenyl-N'-(1-phenylethyl)ethanediamide, commonly known as N-phenyl-1,2-ethanediamine (NPEA), is a chemical compound that has been studied extensively for its potential applications in scientific research. NPEA is a derivative of ethylenediamine and is classified as an aromatic diamine due to the presence of a phenyl group.
Applications De Recherche Scientifique
N-phenyl-N'-(1-phenylethyl)ethanediamide has been studied for its potential applications in a variety of scientific fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to have analgesic, anti-inflammatory, and anticonvulsant properties, making it a promising candidate for the development of new drugs. N-phenyl-N'-(1-phenylethyl)ethanediamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
The mechanism of action of N-phenyl-N'-(1-phenylethyl)ethanediamide is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine and serotonin. N-phenyl-N'-(1-phenylethyl)ethanediamide has been shown to increase the release of these neurotransmitters, leading to its analgesic and anticonvulsant effects.
Biochemical and Physiological Effects
N-phenyl-N'-(1-phenylethyl)ethanediamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of endogenous opioid peptides in the brain, leading to its analgesic effects. N-phenyl-N'-(1-phenylethyl)ethanediamide has also been shown to decrease the levels of pro-inflammatory cytokines, leading to its anti-inflammatory effects. In addition, N-phenyl-N'-(1-phenylethyl)ethanediamide has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-phenyl-N'-(1-phenylethyl)ethanediamide in lab experiments is its relatively low toxicity compared to other compounds with similar properties. However, N-phenyl-N'-(1-phenylethyl)ethanediamide is not very soluble in water, which can make it difficult to work with in certain experiments. In addition, the mechanism of action of N-phenyl-N'-(1-phenylethyl)ethanediamide is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on N-phenyl-N'-(1-phenylethyl)ethanediamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in the development of new analgesic and anti-inflammatory drugs. Further research is needed to fully understand the mechanism of action of N-phenyl-N'-(1-phenylethyl)ethanediamide and its potential applications in scientific research.
Méthodes De Synthèse
N-phenyl-N'-(1-phenylethyl)ethanediamide can be synthesized through a variety of methods, including the reaction between 1-phenylethylamine and benzoyl chloride in the presence of sodium hydroxide, or the reaction between N-phenyl-1,2-ethanediamine and benzaldehyde in the presence of acetic acid. The latter method is preferred due to its higher yield and purity.
Propriétés
IUPAC Name |
N-phenyl-N'-(1-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-12(13-8-4-2-5-9-13)17-15(19)16(20)18-14-10-6-3-7-11-14/h2-12H,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXUYUSTYIZYVEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-methyl-1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-N-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}methanamine](/img/structure/B5136319.png)
![5-[(2-butyl-1H-imidazol-4-yl)methyl]-3-(3-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5136338.png)
![ethyl 7-(4-methoxy-3-nitrophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5136346.png)
![4-(5-{[4-(hydroxymethyl)-4-(3-phenylpropyl)-1-piperidinyl]methyl}-2-thienyl)-2-methyl-3-butyn-2-ol](/img/structure/B5136348.png)

![1-[3-(4-ethoxyphenoxy)propoxy]-2-nitrobenzene](/img/structure/B5136366.png)
![6-ethyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5136372.png)

![5-chloro-N-[(3,5,6-trimethyl-2-pyrazinyl)methyl]-2-pyridinamine](/img/structure/B5136385.png)
![5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[(6-methyl-2-pyridinyl)methyl]-2-pyridinamine](/img/structure/B5136394.png)

![N,N'-[(10-oxo-9,10-dihydroanthracene-9,9-diyl)di-4,1-phenylene]bis(2-nitrobenzamide)](/img/structure/B5136401.png)
